4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzonitrile
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Overview
Description
4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE is a complex organic compound characterized by the presence of hydroxy, diiodo, and benzonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 4-aminobenzonitrile. The reaction is carried out in a suitable solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The diiodo groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Thiol or amine-substituted derivatives
Scientific Research Applications
4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE involves its interaction with specific molecular targets. The hydroxy and diiodo groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE
- **4-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE
Uniqueness
4-[(E)-[(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]AMINO]BENZONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H8I2N2O |
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Molecular Weight |
474.03 g/mol |
IUPAC Name |
4-[(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H8I2N2O/c15-11-5-10(14(19)13(16)6-11)8-18-12-3-1-9(7-17)2-4-12/h1-6,8,19H |
InChI Key |
VNWLDKYNBVMLNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
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